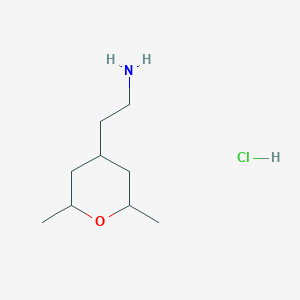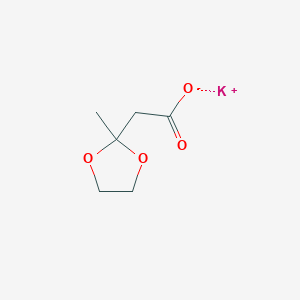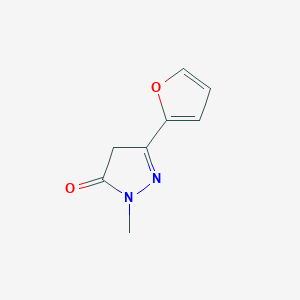
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-, also known as BHPH, is a synthetic compound that is used in various scientific research applications. It is a colorless solid that is soluble in water and organic solvents, and has a molecular weight of 393.44 g/mol. BHPH is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Sortase A Transpeptidase Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been identified as a new class of Sortase A inhibitors . Sortase A is an enzyme that plays a crucial role in the virulence of gram-positive bacteria, making it a potential target for new antibacterial drugs .
- Methods of Application : A FRET-based random screening assay was used to generate hit compounds as sortase A inhibitors . This allowed the identification of ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate as an example of a new class of sortase A inhibitors .
- Results or Outcomes : The most active derivative found was 3-oxo-2-(2-(3,4dichlorophenyl)hydrazinylidene)butanoic acid, showing an IC50 value of 50 µM . Some of these derivatives were tested for their antibiofilm activity, with the most active compound showing inhibition of about 60% against various strains of S. aureus and S. epidermidis at a screening concentration of 100 µM .
Potential Sortase A Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound is part of a series of new potential Sortase A inhibitors, that contain the 2-phenylthiazole moiety . These inhibitors can potentially decrease bacterial virulence by affecting numerous key processes that control biofilm formation, host cell entry, evasion and suppression of the immune response and acquisition of essential nutrients .
- Methods of Application : A meta-analysis of structures known to act as Sortase A inhibitors provided the starting point for identifying a new potential scaffold . Based on this template a series of new potential Sortase A inhibitors, that contain the 2-phenylthiazole moiety, were synthesized .
Eigenschaften
IUPAC Name |
2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRAHLCXWWBGLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)



![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)


![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)
![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)